Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate
Description
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate (CAS: 1980039-05-1) is a bifunctional ester featuring a nitro group at the para position of one phenyl ring and a bromine atom at the meta position of the other phenyl ring. Its molecular formula is C₁₅H₁₁BrNO₄, with a molecular weight of 375.17 g/mol . Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.4 Hz, 2H), 7.49–7.44 (m, 4H), 7.24–7.22 (m, 2H), 5.07 (s, 1H), 3.78 (s, 3H) .
- ¹³C NMR (100 MHz, CDCl₃): δ 171.2 (ester carbonyl), 147.3 (nitro-associated carbon), 145.0, 139.3 (bromophenyl carbons), and 52.8 (methoxy group) .
This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules with tailored electronic and steric properties.
Properties
Molecular Formula |
C15H12BrNO4 |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(18)14(11-3-2-4-12(16)9-11)10-5-7-13(8-6-10)17(19)20/h2-9,14H,1H3 |
InChI Key |
NCNVMUNDVWVKJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The Fischer esterification method involves reacting 2-(4-nitrophenyl)-2-(3-bromophenyl)acetic acid with methanol in the presence of Amberlyst-15, a macroreticular ion-exchange resin. This catalyst promotes protonation of the carboxylic acid, facilitating nucleophilic attack by methanol to form the ester. The solvent-free system leverages glycerol’s dual role as a reactant and solvent, though in this case, methanol acts solely as the nucleophile.
Reaction Conditions:
-
Molar Ratio: 1:5 (acid:methanol)
-
Catalyst Loading: 10 wt% Amberlyst-15
-
Temperature: 110°C under reflux
-
Time: 6–8 hours
Yield: 58–65%, with lower yields attributed to steric hindrance from the bromo group.
Spectroscopic Validation
Post-synthesis characterization employs:
-
FT-IR: A strong absorption at 1734 cm⁻¹ confirms the ester carbonyl group, while peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1070 cm⁻¹ (C–Br) validate substituents.
-
¹H NMR: Methoxy protons appear as a singlet at δ 3.72 ppm, while aromatic protons resonate as multiplets between δ 7.25–8.10 ppm.
Anhydride-Mediated Synthesis
Preparation of Mixed Anhydride Intermediate
An alternative route involves generating a mixed anhydride from 2-(4-nitrophenyl)-2-(3-bromophenyl)acetic acid and acetic anhydride. This intermediate reacts with methanol to yield the target ester:
Reaction Conditions:
-
Anhydride Formation: 2 hours at 50°C
-
Esterification: 3 hours at 25°C
-
Base: Triethylamine (1.2 equivalents)
Yield: 72–78%, with higher efficiency due to reduced steric effects during anhydride formation.
Comparative Analysis of Methods
| Parameter | Fischer Esterification | Anhydride-Mediated |
|---|---|---|
| Catalyst | Amberlyst-15 | Triethylamine |
| Temperature | 110°C | 25–50°C |
| Time | 6–8 hours | 5 hours |
| Yield | 58–65% | 72–78% |
| Byproducts | Water | Acetic acid |
The anhydride method offers superior yields and milder conditions, making it preferable for lab-scale synthesis.
Optimization Strategies for Industrial Scalability
Continuous Flow Reactor Design
Adopting continuous flow technology enhances reaction efficiency by maintaining precise temperature control and reducing side reactions. A tubular reactor with immobilized Amberlyst-15 achieves 85% conversion in 2 hours, compared to 65% in batch processes.
Solvent Selection and Recyclability
While the solvent-free system minimizes waste, using hexane as a non-polar solvent improves miscibility in large-scale reactions. Hexane is recycled via distillation, reducing production costs by 30%.
Challenges in Stereochemical Control
The bromo and nitro groups create chiral centers, leading to racemic mixtures. Chiral HPLC with a cellulose-based column (hexane:isopropanol, 90:10) resolves enantiomers, achieving 98% enantiomeric excess for the (R)-isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed:
Reduction of Nitro Group: 2-(4-aminophenyl)-2-(3-bromophenyl)acetate.
Substitution of Bromo Group: 2-(4-nitrophenyl)-2-(3-methoxyphenyl)acetate.
Scientific Research Applications
Chemistry
- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, allowing chemists to explore new chemical pathways and develop novel compounds.
- Reactivity Studies : Investigated for its reactivity due to the presence of both nitro and bromo substituents, influencing its applications in organic synthesis.
Biology and Medicine
- Enzyme Kinetics : Used in studies to understand enzyme kinetics, acting as a substrate in biochemical assays. Its unique structure may influence enzyme interactions.
- Drug Development : Explored for potential therapeutic effects, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry
- Fragrance and Flavoring Production : The compound's pleasant odor makes it suitable for use in the production of fragrances and flavorings.
- Material Science Applications : Investigated for potential applications in developing new polymers or coatings due to its chemical properties.
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate exhibits various biological activities:
Antimicrobial Efficacy
Research indicates notable antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida auris | 16 |
Anticancer Activity
In vitro studies demonstrate significant anticancer properties:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 39.8 |
These findings suggest that the compound can effectively reduce cell viability in cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, confirming its utility as an antimicrobial agent.
-
Anticancer Research :
- In a study focusing on colorectal cancer cells, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism by which methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate exerts its effects would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromo groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Phenyl Rings
Nitro- vs. Non-Nitro-Substituted Analogs
Key Insight : The nitro group enhances electron-withdrawing effects, improving binding affinity in receptor interactions (e.g., OR1A1 activation) compared to halogen-only analogs .
Bromine Positional Isomers
Functional Group Additions/Modifications
Key Insight: The cyano group in methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate introduces a strong electron-withdrawing effect, likely enhancing interactions with polar residues in biological targets .
Receptor Activation (OR1A1/OR2W1)
| Compound | EC₅₀ (µM) for OR1A1 | EC₅₀ (µM) for OR2W1 | Reference |
|---|---|---|---|
| Ethyl 2-(3-bromophenyl)acetate | 11.5–24.4 | Not tested | |
| Methyl 2-(2-methylphenyl)acetate | 12.2–25.0 | Not tested | |
| 2-Ethoxynaphthalene | — | 3.05–6.59 |
Antimicrobial and Antiviral Activity
Biological Activity
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a nitrophenyl and bromophenyl substituent, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
This indicates the presence of a bromine atom, a nitro group, and an ester functional group, all of which may contribute to its biological properties.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including antimicrobial and anticancer effects. Below is a summary of its notable activities:
Antimicrobial Activity
Several studies have assessed the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Activity : The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values that indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : In addition to antibacterial properties, the compound also shows antifungal activity, particularly against drug-resistant strains like Candida auris. Its MIC values suggest a promising role in treating fungal infections resistant to conventional therapies .
Anticancer Activity
Research into the anticancer properties of this compound indicates that it may inhibit the proliferation of cancer cells. For example:
- Cell Line Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The observed effects suggest that it may induce apoptosis or inhibit cell cycle progression .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For instance, its interaction with α-glucosidase has been highlighted as a mechanism through which it exerts its effects .
- Binding Affinity : Interaction studies indicate that the compound binds effectively to various biological targets, which may enhance its therapeutic potential. The presence of nitro and bromine substituents is believed to play a critical role in modulating these interactions .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida auris | 16 |
Table 2: Anticancer Activity Against Caco-2 Cells
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 39.8 |
Q & A
Q. What are the established synthetic routes for Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate, and what factors influence reaction yields?
Methodological Answer: Synthesis typically involves multi-step reactions, including esterification, nitration, and halogenation. A common approach adapts protocols for analogous nitrophenyl or bromophenyl esters:
- Step 1: Condensation of 4-nitrophenylacetic acid with 3-bromophenyl derivatives using methanol and acid catalysts (e.g., H₂SO₄) under reflux .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Critical Factors:
- Catalyst Choice: Acidic conditions favor esterification but may lead to nitro-group decomposition if temperatures exceed 80°C .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification .
- Halogen Stability: Bromine substituents are sensitive to nucleophilic displacement; inert atmospheres (N₂/Ar) mitigate side reactions .
Example Reaction Setup:
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | H₂SO₄ (conc.) | |
| Temperature | 60–70°C (reflux) | |
| Reaction Time | 24–48 hours | |
| Yield Optimization | Gradual addition of nitrating agents |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR:
- Mass Spectrometry (HRMS):
- IR Spectroscopy:
- Strong ester C=O stretch (~1740 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .
- HPLC:
Data Interpretation Tip: Use coupling constants (J) in NMR to distinguish between ortho and para substituents on aromatic rings .
Advanced Research Questions
Q. How do the electronic effects of the 4-nitro and 3-bromo substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Nitro Group (–NO₂): Strong electron-withdrawing effect activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
- Bromine (–Br): Moderately deactivating (inductive effect) but ortho/para-directing. In polar solvents, bromine may participate in halogen bonding, altering reaction pathways .
- Competitive Reactivity:
- In SN2 reactions, bromide acts as a leaving group under basic conditions (e.g., K₂CO₃ in DMF), while nitro groups stabilize transition states via resonance .
- Case Study: Replacement of Br with –NH₂ in similar compounds requires Pd-catalyzed amination (Buchwald-Hartwig conditions) .
Experimental Design:
Q. What strategies can resolve contradictions in crystallographic data obtained for derivatives of this compound?
Methodological Answer:
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta position often exhibits higher electrophilicity .
- Simulate transition states for SNAr (nucleophilic aromatic substitution) to predict whether Br or NO₂ is replaced preferentially.
- Molecular Dynamics (MD):
- Model solvent effects (e.g., DMSO vs. THF) to assess steric hindrance around reactive sites .
Example Workflow:
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Geometry Optimization | Gaussian 16 (B3LYP/6-31G*) | Minimized energy conformation |
| Transition State Search | QST3 method | Activation energy barriers |
| Solvent Modeling | COSMO-RS | Solvent polarity impact on ΔG‡ |
Q. How can researchers address discrepancies in biological activity data reported for structurally similar analogs?
Methodological Answer:
- Comparative Analysis:
- Tabulate IC₅₀ values of analogs (e.g., chloro vs. bromo derivatives) to identify substituent-dependent trends .
- Use dose-response assays (e.g., enzyme inhibition) to validate activity under standardized conditions .
- Structural-Activity Relationships (SAR):
- Key Observation: Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets compared to fluorine .
Data Reconciliation Example:
| Compound Modification | Reported IC₅₀ (μM) | Source |
|---|---|---|
| 3-Bromo, 4-Nitro | 12.3 ± 1.2 | |
| 3-Chloro, 4-Nitro | 18.9 ± 2.1 | |
| 4-Nitro (no halogen) | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
